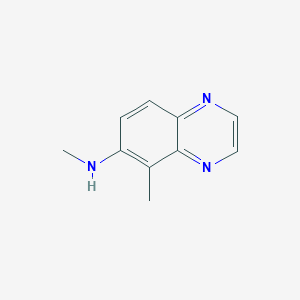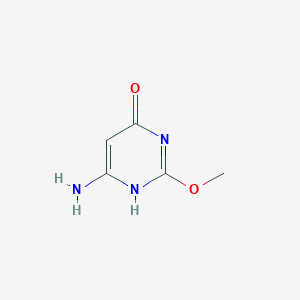
6-Amino-2-methoxypyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The molecular structure and interactions of 6-Amino-2-methoxypyrimidin-4-ol derivatives have been elucidated through various analytical techniques, including single-crystal X-ray structure analysis. These studies reveal details about hydrogen bonding, non-covalent interactions, and the overall stability of the compound’s structure. For example, the synthesis, single-crystal exploration, and theoretical insights of arylsulfonylated 2-amino-6-methylpyrimidin derivatives were reported, showing the presence of various non-covalent interactions responsible for their structural stabilities (Akbar Ali et al., 2021).
Chemical Reactions and Properties
The chemical reactions of 6-Amino-2-methoxypyrimidin-4-ol derivatives include amino-imino tautomerization and interactions with acids, such as acetic acid, which have been studied through UV absorption and fluorescence spectroscopy. These studies provide insights into the compound’s reactivity and the effects of substituents on its chemical behavior (T. Kitamura et al., 2007).
Physical Properties Analysis
The physical properties, including solubility and thermodynamic parameters of 6-Amino-2-methoxypyrimidin-4-ol derivatives, have been extensively studied. For instance, the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents was determined, providing valuable information for the compound’s application in different chemical processes (Ganbing Yao et al., 2017).
Chemical Properties Analysis
The chemical properties of 6-Amino-2-methoxypyrimidin-4-ol and its derivatives, such as their electronic structure, vibrational frequencies, and molecular orbital analysis, have been characterized using both experimental and theoretical methods. Spectroscopic techniques like FTIR, FT-Raman, and UV-Vis, along with quantum chemical calculations, provide a comprehensive understanding of the compound’s chemical properties (M. Faizan et al., 2017).
Aplicaciones Científicas De Investigación
Structural Characteristics of Antifolate Compounds
Antifolates, which include derivatives of pyrimidin-4-ol, are crucial in the treatment of infections and cancer due to their inhibition of dihydrofolate reductase (DHFR). The structural analysis of small-molecule antifolate compounds provides insights into the design and optimization of new inhibitors. Clinically useful antifolates exhibit varied ring systems linked by rotatable bonds, crucial for their interaction with DHFR. This interaction involves hydrogen bonds critical for the inhibitory activity of these compounds, highlighting the importance of structural analysis in drug design (C. Schwalbe & V. Cody, 2006).
Methionine Shuttle in Gastrointestinal Health
Methionine, an essential amino acid, plays a significant role in various biological functions, including protein synthesis and antioxidant systems. The efficient absorption of methionine from the diet is critical for metabolism and health, with implications for the development of dietary supplements and nutritional strategies. The review of transport proteins relevant to methionine absorption highlights the potential for optimizing health and performance in both humans and animals (L. Mastrototaro et al., 2016).
Spin Label Amino Acid TOAC in Peptide Studies
The spin label amino acid TOAC has applications in analyzing peptide backbone dynamics and secondary structure, utilizing EPR spectroscopy among other techniques. The incorporation of TOAC into peptides facilitates studies on their interaction with membranes, providing insights into the orientation of peptides in membranes. This has implications for understanding the structure-function relationships of biologically active peptides and their interactions with cellular membranes (S. Schreier et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
4-amino-2-methoxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLXSZNYIJKRDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-methoxypyrimidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

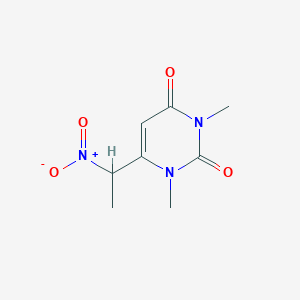

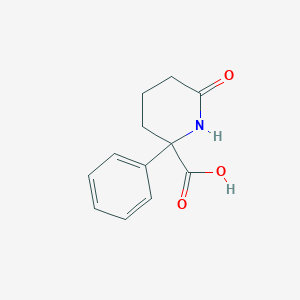

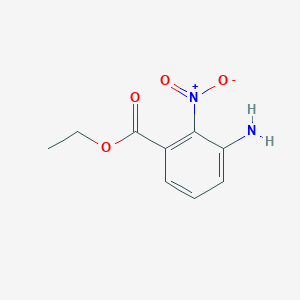


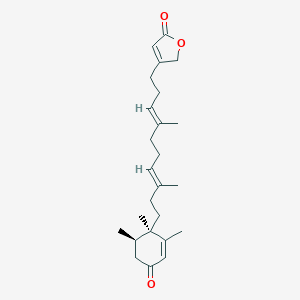


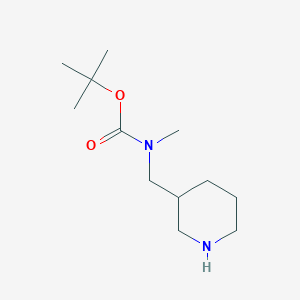
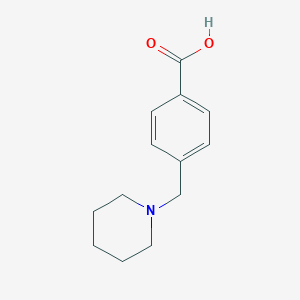
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
